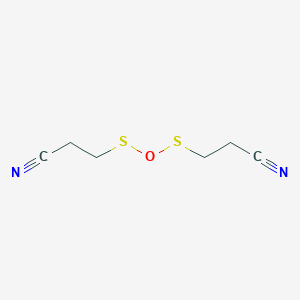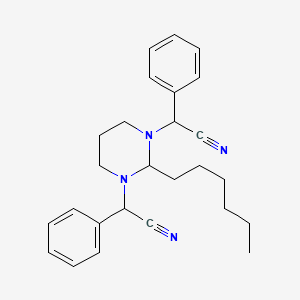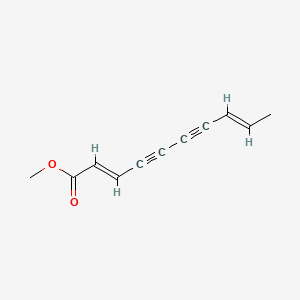
2,8-Decadiene-4,6-diynoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique chemical structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Matricaria ester can be synthesized through the esterification of 2,8-decadiene-4,6-diynoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of Matricaria ester involves the extraction of essential oils from Matricaria perforata, followed by purification processes such as distillation and chromatography to isolate the ester . The extraction process often employs steam distillation to obtain the essential oils, which are then subjected to further purification.
Analyse Des Réactions Chimiques
Types of Reactions
Matricaria ester undergoes various chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of Matricaria ester can lead to the formation of saturated esters or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: 2,8-decadiene-4,6-diynoic acid and methanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Saturated esters or alcohols.
Applications De Recherche Scientifique
Matricaria ester has been extensively studied for its therapeutic properties and applications in various fields:
Mécanisme D'action
The mechanism of action of Matricaria ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Matricaria ester is unique among polyacetylenic compounds due to its specific structure and biological activities. Similar compounds include:
Lachnophyllum ester: Another polyacetylenic ester with similar antimicrobial properties.
Matricaria lactone: A related compound found in the same plant species with distinct pharmacological activities.
Propriétés
Numéro CAS |
505-02-2 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl (2E,8E)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3+,10-9+ |
Clé InChI |
GXPDZHWFJLUFGY-SCPMJEMWSA-N |
SMILES isomérique |
C/C=C/C#CC#C/C=C/C(=O)OC |
SMILES canonique |
CC=CC#CC#CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



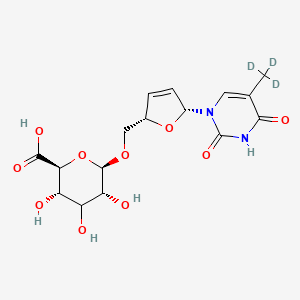



![[30]Annulene](/img/structure/B14747734.png)
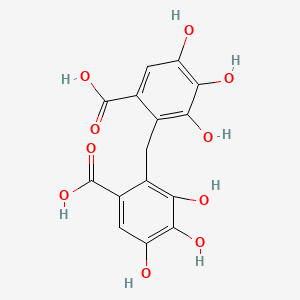

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
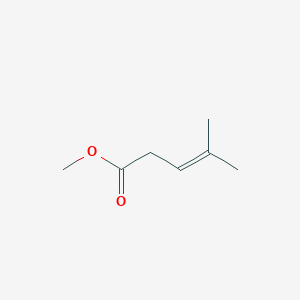
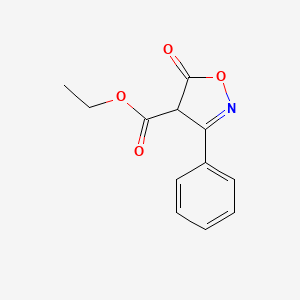
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
